molecular formula C18H25NO4S B6501223 9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328339-65-6

9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6501223
CAS No.: 1328339-65-6
M. Wt: 351.5 g/mol
InChI Key: USPNOSIFPYVILZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic amines featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core. The unique structural motif includes a nitrogen atom at position 9, substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group.

Properties

IUPAC Name

9-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c20-24(21,17-7-6-15-4-1-2-5-16(15)14-17)19-10-8-18(9-11-19)22-12-3-13-23-18/h6-7,14H,1-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPNOSIFPYVILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is common among analogs. Key variations arise from substituents at the nitrogen atom (position 9), which critically influence biological activity and pharmacokinetic properties.

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent at N9 Biological Activity Source
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl σR antagonism; reduces binge eating
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl Not reported (structural analog)
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane 4-Methoxyphenylsulfonyl Not reported (commercial availability)
Target Compound 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Hypothesized σR activity N/A

Pharmacological Activity

  • Sigma Receptor Binding: Analogs such as the 1,3-dioxane derivative (9-benzyl-3-phenyl-substituted) and spipethiane derivatives demonstrate high affinity for σRs, with IC50 values in the nanomolar range. These compounds reduce binge eating in rodent models at doses of 3–7 mg/kg .
  • Sulfonyl vs. Carbonyl/Aryl Groups : Sulfonyl substituents (e.g., in the target compound) may enhance metabolic stability compared to benzyl or carbonyl groups due to reduced susceptibility to oxidative metabolism .

Pharmacokinetic Considerations

  • Metabolic Stability : Spirocyclic compounds with bulky substituents (e.g., tert-butyl or tetrahydronaphthalene) show improved microsomal stability compared to smaller groups like methyl .

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